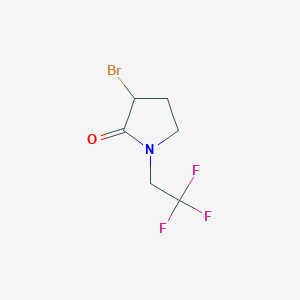

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF3NO/c7-4-1-2-11(5(4)12)3-6(8,9)10/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBYKRDEJLEBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of Fluorinated Pyrrolidin-2-one Derivatives

Executive Summary

The introduction of fluorine into the pyrrolidin-2-one (

This guide analyzes the thermodynamic stability of fluorinated pyrrolidin-2-ones, distinguishing between conformational stability (ring puckering governed by the gauche effect) and chemical stability (resistance to hydrolysis and epimerization). It provides actionable protocols for quantifying these parameters during lead optimization.

Stereoelectronic Drivers of Stability

The thermodynamic profile of fluorinated lactams is non-intuitive. Unlike steric bulk, which operates through repulsion, fluorine directs stability through orbital overlap (hyperconjugation) and electrostatic dipoles.[1]

The Gauche Effect in Lactam Conformations

In pyrrolidin-2-ones, the amide bond (N1-C2-O) forces planarity, restricting the ring to an envelope conformation. The placement of fluorine at C4 (beta to carbonyl) or C3 (alpha to carbonyl) dictates the preferred "pucker" of the C3-C4-C5 segment.

-

Mechanism: The fluorine gauche effect is the thermodynamic preference for the

bond to align anti-periplanar to the -

C4-Fluorination:

Inductive Destabilization & Hydrolysis

Thermodynamic stability against ring opening (hydrolysis) is governed by the electrophilicity of the carbonyl carbon (C2).

-

Inductive Effect (-I): Fluorine withdraws electron density through the

-framework.[1]

Chemical Stability: Epimerization & Degradation

The most critical thermodynamic instability in 3-fluoro-pyrrolidin-2-ones is C3-epimerization , not ring hydrolysis.[1]

C3-Epimerization Thermodynamics

The C3-proton in pyrrolidin-2-one has a pKa of ~25 (DMSO).[1] Introduction of a fluorine atom at C3 lowers this pKa significantly (estimated pKa ~18-20) due to anion stabilization by the -I effect.[1]

-

The Risk: Under physiological conditions (pH 7.[1]4) or basic formulation conditions, the C3-proton becomes labile.[1]

-

Thermodynamic Equilibrium:

The equilibrium constant (

Hydrolytic Stability Profile

While fluorination makes the lactam more susceptible to hydrolysis kinetically, the thermodynamic stability of the 5-membered ring remains high compared to acyclic amides or

-

Data Summary:

Experimental Validation Protocols

Trustworthy data requires self-validating experimental designs.[1] Use the following workflows to assess stability.

Protocol A: Determination of Epimerization Kinetics ( ) via NMR

Use this to determine if your chiral center is thermodynamically stable.

-

Preparation: Dissolve 10 mg of pure cis- or trans-3-fluoro-pyrrolidin-2-one in 0.6 mL of buffered

(phosphate buffer, pD 7.4). -

Internal Standard: Add 1.0 equiv of trimethylsilylpropanoic acid (TSP) as a non-exchangeable integration standard.

-

Acquisition:

-

Analysis:

-

Monitor the decay of the C3-H signal (alpha-proton) or the shift in the

signal. -

Self-Validation: If the integral of the total lactam core (e.g., C4/C5 protons) decreases, hydrolysis is occurring simultaneously. If only the ratio of isomers changes, it is pure epimerization.

-

Protocol B: Accelerated Hydrolytic Stability Testing

Use this to assess shelf-life and metabolic stability.[1]

-

Conditions: Prepare 1 mM compound solutions in three buffers:

-

pH 1.2 (0.1 N HCl)

-

pH 7.4 (PBS)

-

pH 9.0 (Borate buffer)

-

-

Incubation: Thermostat at 40°C (stress condition).

-

Sampling: Aliquot at

hours. -

Quantification: HPLC-UV/MS.

-

Metric: Calculate % remaining relative to

. -

Failure Criteria: >5% degradation at 24h indicates thermodynamic instability unsuitable for oral dosing without formulation protection.[1]

-

Visualizations

Stability Decision Logic

This diagram illustrates the decision process when evaluating a fluorinated lactam scaffold.

Figure 1: Stereoelectronic decision matrix for evaluating stability risks based on fluorine regiochemistry.

Experimental Workflow

The following Graphviz diagram details the step-by-step experimental validation.

Figure 2: Self-validating experimental workflow for stability assessment.

Summary Data Table

| Parameter | Unsubstituted | 3-Fluoro (Alpha) | 4-Fluoro (Beta) |

| C-H pKa (approx) | ~25 | ~18-20 | ~24 |

| Dominant Effect | Sterics | Inductive (-I) | Gauche Effect |

| Primary Instability | Oxidation (Metabolic) | Epimerization | None (Conformationally rigid) |

| Preferred Pucker | Flexible | Planar/Envelope | C4-exo or C4-endo (Stereochem dependent) |

| Hydrolysis Risk | Low | Moderate (pH > 9) | Low |

References

-

Newberry, R. W., & Raines, R. T. (2017).[1] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Heterocycl Chem. Link

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

-

Jabbarpoor, M., et al. (2025).[1] Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization. ChemRxiv.[1] Link

-

Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry. Link

Sources

Architectural Mastery in Medicinal Chemistry: A Technical Guide to 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 178946-24-2)

Executive Summary

In the highly optimized landscape of modern drug discovery, the strategic incorporation of fluorinated and halogenated motifs is paramount for developing robust Active Pharmaceutical Ingredients (APIs). 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 178946-24-2) stands out as a premier bifunctional building block. By merging the metabolic shielding of a trifluoroethyl group with the synthetic versatility of an alpha-bromo lactam, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and central nervous system (CNS) modulators.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacophore design and practical, bench-level execution. This guide details the physicochemical profiling, mechanistic rationale, and field-proven experimental workflows for utilizing this molecule.

Physicochemical Profiling & Identifiers

Before deploying any building block in a synthetic route, establishing its exact chemical identity and physical parameters is required to predict its behavior in various solvent systems and purification phases [1]. The quantitative data for this compound is summarized in Table 1.

Table 1: Core Identifiers and Physicochemical Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 178946-24-2 |

| Molecular Formula | C₆H₇BrF₃NO |

| Molecular Weight | 246.02 g/mol |

| PubChem CID | 10586483 |

| InChIKey | ULBYKRDEJLEBER-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA) | 20.3 Ų |

| Hydrogen Bond Acceptors | 4 (including fluorine atoms) |

Mechanistic Rationale in Drug Design

The value of CAS 178946-24-2 lies not just in its structure, but in the causality of its design. Every moiety on this molecule serves a distinct, calculated purpose in either the synthesis phase or the final biological application.

The 2,2,2-Trifluoroethyl Metabolic Shield

Standard N-alkyl groups (like methyl or ethyl) on pyrrolidinone rings are highly susceptible to oxidative N-dealkylation by Cytochrome P450 (CYP450) enzymes in the liver. By replacing the alkyl chain with a 2,2,2-trifluoroethyl group, the strong electron-withdrawing nature of the fluorine atoms drastically lowers the electron density of the adjacent methylene bridge. This stereoelectronic effect effectively shields the molecule from CYP450-mediated metabolism, thereby increasing the biological half-life of the final drug candidate. Furthermore, the CF₃ group enhances the overall lipophilicity (LogP), improving cellular membrane permeability.

The C3-Bromo Electrophilic Node

The bromine atom at the C3 (alpha) position transforms the inert pyrrolidinone core into a highly reactive electrophile. Because the bromine is adjacent to the electron-withdrawing carbonyl group, the C3 carbon is highly activated toward bimolecular nucleophilic substitution (

Pharmacophore logic and structural utility of this compound.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocol represents a self-validating system for the downstream functionalization of CAS 178946-24-2.

Standardized Protocol: Nucleophilic Substitution at the C3 Position

Objective: To displace the alpha-bromo group with a primary or secondary amine, generating a 3-amino-pyrrolidin-2-one derivative.

Expert Causality & Design:

-

Solvent Selection (Acetonitrile): A polar aprotic solvent is critical here. It accelerates the

trajectory by leaving the amine nucleophile unsolvated and highly reactive, while easily dissolving the lipophilic trifluoroethyl lactam. -

Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over inorganic bases like

or NaOH. Its steric bulk prevents it from acting as a competing nucleophile, and its mild basicity neutralizes the HBr byproduct without triggering base-catalyzed ring-opening of the sensitive gamma-lactam core. -

Temperature Control (0°C to Ambient): The alpha-bromo lactam is highly electrophilic. Initiating the reaction at 0°C suppresses the competing E2 elimination pathway (dehydrohalogenation), which would otherwise yield an unwanted, conjugated pyrrolinone byproduct.

Step-by-Step Execution:

-

Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve this compound (1.0 eq, 2.46 g, 10 mmol) in anhydrous acetonitrile (50 mL, 0.2 M concentration).

-

Base Addition: Inject DIPEA (2.0 eq, 3.48 mL, 20 mmol) via syringe. The excess base acts as an acid scavenger to drive the reaction forward.

-

Nucleophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add the desired amine nucleophile (1.1 eq, 11 mmol) dropwise over 10 minutes.

-

Self-Validating Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validation: Monitor progression via LC-MS. The protocol is self-validating; you will observe the distinct disappearance of the starting material's isotopic bromine doublet (

246/248 -

Quenching & Isolation: Once conversion is >95%, quench the reaction with saturated aqueous

(30 mL). This consumes any unreacted amine and mildly protonates the system. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 3-amino derivative.

Application Case Study: DDR1 Kinase Inhibitors

The practical utility of CAS 178946-24-2 is heavily documented in modern patent literature. A prominent example is its use in the synthesis of Discoidin Domain Receptor 1 (DDR1) inhibitors [2]. DDR1 is a receptor tyrosine kinase implicated in severe fibrotic diseases and tumor progression.

In the development of triaza-spirodecanone class DDR1 inhibitors, researchers utilized this compound as a foundational scaffold. By executing an

Synthetic workflow from raw materials to DDR1 kinase inhibitors via CAS 178946-24-2.

Conclusion

This compound is far more than a simple chemical catalog entry; it is a rationally designed architectural tool for medicinal chemists. By understanding the causality behind its structural features—the metabolic shielding of the trifluoroethyl group and the precise electrophilicity of the alpha-bromo lactam—researchers can reliably deploy this compound to solve complex pharmacokinetic challenges in drug development.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10586483, this compound." PubChem. URL:[Link]

- Google Patents. "CN107849044B - Triaza-spirodecanone compounds as DDR1 inhibitors." World Intellectual Property Organization / CNIPA.

Safety Data Sheet (SDS) and handling precautions for brominated lactams

Whitepaper: Safety, Reactivity, and Handling Protocols for Brominated Lactams in Drug Development

Executive Summary

Brominated lactams—including scaffolds like 3-bromo-2-pyrrolidinone and 4-bromomethyl-1,2-dihydroquinoline-2-one—are indispensable electrophilic intermediates in modern medicinal chemistry. They are heavily utilized in the synthesis of peptidomimetics, beta-lactamase inhibitors, and functionalized heteroaromatic therapeutics. However, the exact stereoelectronic features that make them synthetically valuable also render them potent alkylating agents. This technical guide deconstructs the mechanistic toxicology of brominated lactams, interprets their Safety Data Sheet (SDS) mandates, and establishes rigorous, self-validating handling protocols for laboratory professionals.

Mechanistic Toxicology and Reactivity Profiling

To safely handle brominated lactams, one must first understand the causality behind their toxicity. These compounds feature a highly polarized carbon-bromine (C–Br) bond situated adjacent to an electron-withdrawing lactam carbonyl. This configuration significantly lowers the activation energy required for bimolecular nucleophilic substitution (

While this reactivity is highly desirable for controlled derivatization in the laboratory, it presents a severe biological hazard. In vivo, the bromomethyl or alpha-bromo groups act as indiscriminate alkylating agents. They readily react with nucleophilic sites on biological macromolecules, such as the N7 position of guanine in DNA or the sulfhydryl groups of cysteine residues in proteins (1)[1]. This covalent adduct formation is the primary mechanism driving their cytotoxicity, mutagenic potential, and classification as severe irritants to the eyes, respiratory system, and skin.

Mechanism of cellular toxicity via SN2 alkylation by brominated lactams.

SDS Deconstruction and Hazard Mitigation

A standard Safety Data Sheet (SDS) for a representative brominated lactam outlines strict handling and storage mandates. Understanding the chemical rationale behind these rules is critical for laboratory safety.

-

Storage Conditions (2–8 °C under Inert Atmosphere): Brominated lactams must be stored in tightly sealed, light-resistant containers under nitrogen or argon (1)[1]. Causality: Refrigeration prevents thermal decomposition. The inert atmosphere is critical because atmospheric moisture can induce premature hydrolysis of the labile C–Br bond, generating corrosive hydrobromic acid (HBr) gas and degrading the reagent.

-

Incompatibilities: These compounds must be isolated from strong bases, reducing agents, and nucleophiles (amines, thiols) (1)[1]. Causality: Accidental contact with these agents can trigger rapid, uncontrolled exothermic reactions, potentially leading to vessel pressurization or explosion.

-

PPE Requirements: Strict use of chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat is mandatory (2)[2]. Causality: Standard latex gloves offer insufficient permeation resistance to halogenated organic compounds, allowing the alkylating agent to reach the skin.

Quantitative Hazard Profile

The following table summarizes the physicochemical and hazard data across common brominated lactam classes to facilitate rapid risk assessment.

| Compound Class | Representative Scaffold | GHS Hazard Codes | Storage Requirements | Primary Reactivity Risk |

| Alpha-Bromo Lactams | 3-Bromo-2-pyrrolidinone | Irritant (Xi), R36/37/38 | 2–8 °C, Inert Atm. | |

| Bromomethyl Heteroaromatics | 4-Bromomethyl-1,2-dihydroquinoline-2-one | Irritant (Xi), R36/37/38 | 2–8 °C, Moisture-Free | DNA/Protein Alkylation |

| Brominated Beta-Lactams | 6-Bromo-penicillanic acid derivatives | Sensitizer, Irritant | -20 °C to 4 °C | Hydrolysis / Exothermic decomp. |

Experimental Workflows and Self-Validating Protocols

To ensure both synthetic success and operator safety, workflows involving brominated lactams must be designed as self-validating systems. The protocol below outlines the safe handling, reaction, and quenching of an alpha-bromo lactam during a nucleophilic substitution reaction.

Standard operating procedure for the safe handling and quenching of brominated lactams.

Protocol: Nucleophilic Derivatization of an Alpha-Bromo Lactam

Objective: Safe conversion of an alpha-bromo lactam to an alpha-amino lactam via

Step-by-Step Methodology:

-

Apparatus Preparation: Thoroughly flame-dry a Schlenk flask and purge it with high-purity nitrogen or argon to remove air and moisture (2)[2].

-

Causality: Removing adsorbed moisture prevents the competitive hydrolysis of the brominated lactam into an alpha-hydroxy lactam, ensuring high reaction fidelity.

-

-

Reagent Dispensing: Inside a well-ventilated fume hood, dissolve the brominated lactam (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Self-Validation: The solution should remain clear and colorless. Any fuming or immediate discoloration indicates moisture contamination or reagent degradation.

-

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath before the dropwise addition of the nucleophile (e.g., a primary amine, 1.2 equiv) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 1.5 equiv).

-

Causality: The low temperature controls the exothermic nature of the alkylation and minimizes unwanted polyalkylation side reactions.

-

-

Reaction Monitoring: Stir the mixture, allowing it to slowly warm to room temperature over 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the starting material spot (UV-active) and the appearance of a new, more polar product spot confirms successful reaction progression.

-

-

Safe Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (

).-

Causality: Thiosulfate acts as a soft nucleophile that rapidly reacts with any unreacted brominated lactam, neutralizing its toxic alkylating hazard before the aqueous workup phase begins.

-

-

Waste Disposal: Collect all aqueous washings, treat them with additional thiosulfate to ensure complete neutralization, and route them strictly to halogenated hazardous waste streams.

References

Sources

Molecular weight and physicochemical characteristics of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products.[1] Its unique, non-planar conformation allows for the precise spatial arrangement of substituents, making it a "privileged scaffold" for designing molecules that interact effectively with biological targets. The strategic functionalization of this ring system is a key focus in the development of novel therapeutics. This guide provides a comprehensive technical overview of a specialized pyrrolidinone derivative, 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a compound engineered with two key functional groups poised for synthetic elaboration: a reactive bromine atom at the α-position and an electron-withdrawing N-trifluoroethyl group.

This document delves into the core physicochemical characteristics, a plausible synthetic pathway, and the analytical methodologies required for the characterization of this versatile building block. The insights provided are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery programs.

Molecular and Physicochemical Profile

This compound (CAS No: 178946-24-2) is a halogenated, fluorinated heterocyclic compound.[2] The presence of the α-bromo group provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while the N-(2,2,2-trifluoroethyl) moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability—attributes of high interest in drug design.

The core properties of the molecule are summarized below. It is important to note that while some data is derived from experimental sources, many physicochemical parameters are computationally predicted and should be used as a guideline pending experimental verification.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrF₃NO | PubChem[3] |

| Molecular Weight | 246.02 g/mol | PubChem[3] |

| CAS Number | 178946-24-2 | BLDpharm[2] |

| IUPAC Name | This compound | PubChem[3] |

| Canonical SMILES | C1CN(C(=O)C1Br)CC(F)(F)F | PubChem[3] |

| XLogP3 (Computed) | 1.8 | PubChem[3] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Synthesis and Purification

The synthesis of this compound can be logically approached via a two-step process: first, the N-alkylation of 2-pyrrolidinone, followed by a selective α-bromination of the resulting lactam. This strategy allows for the controlled introduction of the desired functional groups.

Experimental Protocol: Synthesis

Causality and Rationale: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in Step 1 is critical to deprotonate the pyrrolidinone nitrogen efficiently without competing in the subsequent alkylation. 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) is an excellent electrophile for this purpose. For Step 2, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is used at low temperature (-78 °C) to generate the kinetic enolate, ensuring regioselective deprotonation at the less-substituted α-carbon. This enolate is then trapped with an electrophilic bromine source like N-Bromosuccinimide (NBS) or bromine (Br₂) to yield the target compound.

Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol, 1.1 eq).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 2-pyrrolidinone (4.25 g, 50 mmol, 1.0 eq) in anhydrous THF (20 mL) to the suspension. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl triflate (12.8 g, 55 mmol, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.

Step 2: Synthesis of this compound

-

In a separate flame-dried flask under an inert atmosphere, prepare LDA solution by adding n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) to a solution of diisopropylamine (5.6 g, 55 mmol) in anhydrous THF (50 mL) at -78 °C. Stir for 30 minutes.

-

To another flame-dried flask containing a solution of 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (8.35 g, 50 mmol) in anhydrous THF (100 mL), cool the solution to -78 °C.

-

Slowly add the freshly prepared LDA solution to the lactam solution via cannula. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of N-Bromosuccinimide (NBS, 9.8 g, 55 mmol) in anhydrous THF (30 mL) dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

-

Perform an aqueous workup as described in Step 1.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final compound.

Structural Elucidation and Characterization

Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for characterization.

Predicted Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | ~4.5-4.8 ppm (dd, 1H): Proton at the bromine-bearing carbon (CH-Br).~3.8-4.2 ppm (q, 2H): Methylene protons of the trifluoroethyl group (N-CH₂-CF₃).~3.4-3.7 ppm (m, 2H): Methylene protons at C5 of the pyrrolidinone ring.~2.2-2.6 ppm (m, 2H): Methylene protons at C4 of the pyrrolidinone ring. | The CH-Br proton is deshielded by the adjacent bromine and carbonyl group. The N-CH₂ protons are deshielded by the nitrogen and show quartet coupling to the three fluorine atoms. |

| ¹³C NMR | ~170-175 ppm: Carbonyl carbon (C=O).~60-65 ppm (q): Methylene carbon of the trifluoroethyl group (N-CH₂).~120-125 ppm (q): Trifluoromethyl carbon (CF₃).~45-50 ppm: Bromine-bearing carbon (C-Br).~40-45 ppm: Methylene carbon at C5.~25-30 ppm: Methylene carbon at C4. | The carbonyl carbon is characteristic. The carbons of the trifluoroethyl group show quartet splitting due to coupling with fluorine. The C-Br carbon is shifted downfield relative to a standard CH₂ group. |

| ¹⁹F NMR | ~ -70 to -75 ppm (t): A triplet corresponding to the CF₃ group. | The CF₃ group appears as a triplet due to coupling with the adjacent two methylene protons. |

| HRMS (ESI+) | m/z ~245.9663 & ~247.9643: [M+H]⁺ ions. | High-resolution mass spectrometry should reveal the molecular ion peak with the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

| FTIR | ~1700-1720 cm⁻¹ (strong): C=O (amide) stretch.~1100-1250 cm⁻¹ (strong): C-F stretching bands. | The strong carbonyl absorption is a key feature of the lactam ring. The C-F bonds will produce strong, characteristic bands in the fingerprint region. |

Reactivity and Synthetic Utility

The true value of this compound lies in its potential as a versatile synthetic intermediate. The α-bromo lactam motif is a powerful precursor for introducing molecular complexity.

-

Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to generate 3-substituted pyrrolidinones. This is a direct and efficient method for building libraries of drug-like molecules.

-

Radical Reactions: The C-Br bond can undergo homolytic cleavage to form a radical intermediate, which can participate in various C-C bond-forming reactions.[4]

-

Cross-Coupling Reactions: While less common for α-bromo lactams compared to aryl halides, under specific catalytic conditions, this position could potentially engage in cross-coupling reactions.

-

Influence of the Trifluoroethyl Group: This group is not merely a spectator. Its strong electron-withdrawing nature increases the acidity of the α-proton, which can influence enolate formation. Furthermore, it enhances the metabolic stability of the parent molecule by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve cell permeability.

Safety and Handling

As with all α-halogenated carbonyl compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system and is likely harmful if swallowed. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This compound is a strategically designed chemical building block with significant potential for applications in drug discovery and development. Its combination of a reactive α-bromo handle and a modulating N-trifluoroethyl group offers chemists a valuable tool for synthesizing novel, complex, and potentially bioactive pyrrolidine derivatives. The synthetic and analytical protocols detailed in this guide provide a robust framework for the reliable preparation and characterization of this compound, empowering researchers to explore its full synthetic utility.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Tarui, A., et al. (2013). Direct and diastereoselective alkylation and aldol reactions of α-bromo-α-fluoro-β-lactams. The Journal of Organic Chemistry, 78(16), 7903-7911. [Link]

-

ACS Publications. (2013). Direct and Diastereoselective Alkylation and Aldol Reactions of α-Bromo-α-fluoro-β-lactams. The Journal of Organic Chemistry. [Link]

-

PubChem. 3-Bromopyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

Chemical Science (RSC Publishing). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. [Link]

-

ACS Publications. (2023). Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling to Access Chiral α-Amino-β-lactams. Precision Chemistry. [Link]

-

Beilstein Journals. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]

-

PubChemLite. N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. [Link]

-

International Journal of Molecular Sciences. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2. [Link]

-

ResearchGate. Mass spectrum of 2,2,2-Trifluoro-N-[2-(1-hydroxy- 2,2,6,6-tetramethyl-piperidin-4-yl)-el with Retention Time (RT)= 3.779. [Link]

- Google Patents. AU2016340167A1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)

-

National Institute of Standards and Technology. 2-Pyrrolidinone. NIST WebBook. [Link]00)

Sources

An In-depth Technical Guide to the Reactivity Profile of α-Bromo Lactams with Fluorinated Side Chains

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of α-bromo lactams, with a particular focus on the influence of fluorinated side chains. The introduction of fluorine, a highly electronegative element, into the lactam scaffold significantly alters its electronic properties, conformational preferences, and metabolic stability, thereby profoundly impacting its reactivity and potential applications in medicinal chemistry and drug development.[1][2][3][4] This document will delve into the fundamental principles governing the reactivity of these unique scaffolds, explore key reaction pathways, provide detailed experimental protocols for their synthesis and functionalization, and present a critical analysis of the current state of the field. The insights provided are intended to empower researchers, scientists, and drug development professionals to harness the unique chemical properties of these valuable synthetic intermediates.

Introduction: The Significance of Fluorinated α-Bromo Lactams

Lactams, cyclic amides, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the β-lactam antibiotics.[5] The inherent ring strain of smaller lactam rings, such as β-lactams, makes them susceptible to nucleophilic attack and ring-opening reactions, a property that is crucial for their biological activity.[5][6] The introduction of a bromine atom at the α-position to the carbonyl group creates a versatile synthetic handle for further molecular elaboration through various substitution and coupling reactions.[7]

The strategic incorporation of fluorine or fluorinated moieties into organic molecules has become a cornerstone of modern drug design.[1][3] Fluorine's high electronegativity can modulate the acidity of neighboring protons, influence molecular conformation, and block sites of metabolic degradation, often leading to improved pharmacokinetic and pharmacodynamic properties.[1][3] When combined within an α-bromo lactam framework, the fluorinated side chain exerts a profound influence on the molecule's reactivity, creating a unique chemical space for the development of novel bioactive compounds.[8][9]

This guide will systematically explore the reactivity of these fascinating molecules, providing both a theoretical foundation and practical, field-proven insights.

The Influence of Fluorinated Side Chains on Lactam Reactivity

The presence of a fluorinated side chain on an α-bromo lactam introduces several key electronic and steric effects that collectively modulate its reactivity profile.

2.1. Inductive Effects:

The strong electron-withdrawing nature of fluorine atoms significantly polarizes the C-F bond. This inductive effect is transmitted through the carbon skeleton, influencing the electron density at the α-carbon and the carbonyl carbon.

-

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing fluorine atoms enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This can influence the rate and regioselectivity of ring-opening reactions.

-

Modulation of α-Proton Acidity: While the primary focus is on the bromo-substituted α-carbon, any remaining α-protons will have their acidity influenced by the fluorine substituent. This can be a critical consideration in base-mediated reactions where enolate formation is a possibility.

2.2. Steric and Conformational Effects:

The size of fluorine is comparable to that of a hydrogen atom, but the C-F bond is longer than a C-H bond. The introduction of multiple fluorine atoms, such as in a trifluoromethyl group, can introduce significant steric bulk.

-

Conformational Constraints: The presence of a fluorinated side chain can restrict the conformational flexibility of the lactam ring and adjacent substituents. This can influence the stereochemical outcome of reactions by favoring specific transition states.

-

Shielding Effects: The fluorinated group can sterically hinder the approach of nucleophiles or reagents to one face of the lactam ring, leading to enhanced diastereoselectivity in reactions at the α-carbon.

2.3. Impact on the C-Br Bond:

The electronic effects of the fluorinated side chain can also influence the strength and reactivity of the C-Br bond. The inductive withdrawal of electron density can affect the stability of potential intermediates in both nucleophilic substitution and radical reactions.

Key Reaction Pathways and Mechanistic Considerations

α-Bromo lactams with fluorinated side chains are versatile intermediates that can participate in a range of chemical transformations. Understanding the underlying mechanisms is crucial for predicting reaction outcomes and designing rational synthetic strategies.

3.1. Nucleophilic Substitution Reactions:

Nucleophilic substitution at the α-carbon is a fundamental transformation for introducing diverse functional groups. The reaction can proceed through either an SN1 or SN2 pathway, or a more complex mechanism depending on the substrate, nucleophile, and reaction conditions.

-

SN2 Pathway: This is a common pathway for primary and less hindered secondary α-bromo lactams. The nucleophile attacks the α-carbon from the backside, leading to an inversion of stereochemistry. The presence of a bulky fluorinated side chain can influence the rate of this reaction.

-

Radical Pathways: In some cases, particularly with tertiary α-bromo-β-lactams, copper-catalyzed enantioconvergent radical C(sp³)–N cross-coupling reactions have been developed.[10] These reactions proceed through the formation of an azetidinone-derived cyclic alkyl radical, and the stereochemical outcome is controlled by a chiral ligand.

Diagram: Generalized Nucleophilic Substitution Pathways

Caption: Generalized pathways for nucleophilic substitution at the α-carbon of bromo lactams.

3.2. Elimination Reactions:

Under basic conditions, α-bromo lactams can undergo elimination reactions to form α,β-unsaturated lactams. The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern of the lactam and the nature of the base used. The presence of a fluorinated side chain can affect the acidity of the β-protons, thus influencing the rate and outcome of the elimination.

3.3. Ring-Opening Reactions:

The strained ring of β-lactams is susceptible to cleavage by nucleophiles.[5] This reactivity is the basis for the antibacterial activity of β-lactam antibiotics, which involves the acylation of a serine residue in the active site of bacterial transpeptidase enzymes.[6] The electron-withdrawing effect of a fluorinated side chain can enhance the electrophilicity of the lactam carbonyl, potentially increasing its susceptibility to ring-opening.

3.4. Metal-Catalyzed Cross-Coupling Reactions:

α-Bromo-α-fluoro-β-lactams have been shown to be effective substrates in various metal-catalyzed cross-coupling reactions, including cobalt-catalyzed α-arylation and nickel-catalyzed reactions.[11][12] These methods provide a powerful tool for the C-C bond formation at the α-position, allowing for the introduction of aryl and other carbon-based substituents.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for key experiments related to the synthesis and reactivity of α-bromo lactams with fluorinated side chains. These protocols are designed to be self-validating and are grounded in established literature procedures.

4.1. Synthesis of α-Bromo-α-fluoro-β-lactams:

A common route to α-bromo-α-fluoro-β-lactams involves the cycloaddition of a ketene with an imine.[11][12]

Protocol: Synthesis of a Representative α-Bromo-α-fluoro-β-lactam

-

Imine Formation: To a solution of the desired aldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add the corresponding primary amine (1.0 eq). Stir the mixture at room temperature for 2-4 hours until imine formation is complete, as monitored by TLC or GC-MS.

-

Ketene Generation and Cycloaddition: In a separate flask, cool a solution of triethylamine (1.5 eq) in dichloromethane to -78 °C. To this solution, add bromoacetyl bromide (1.2 eq) dropwise. After stirring for 15 minutes, add the previously prepared imine solution dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-bromo-β-lactam.

Diagram: Experimental Workflow for β-Lactam Synthesis

Caption: A typical experimental workflow for the synthesis of α-bromo-β-lactams.

4.2. Diastereoselective Alkylation and Aldol Reactions:

α-Bromo-α-fluoro-β-lactams can undergo direct and diastereoselective alkylation and aldol reactions to introduce further functionality at the C3 position.[13][14]

Protocol: Diastereoselective Aldol Reaction of an α-Bromo-α-fluoro-β-lactam

-

Enolate Formation: To a solution of the α-bromo-α-fluoro-β-lactam (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to generate the lithium enolate.

-

Aldol Addition: To the enolate solution, add the desired aldehyde (1.2 eq) dropwise at -78 °C.

-

Reaction and Quenching: Stir the reaction mixture at -78 °C for 1-2 hours. Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Workup and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired 3-hydroxyalkyl-fluoro-β-lactam.[13]

Data Presentation and Analysis

The reactivity of α-bromo lactams with fluorinated side chains can be quantitatively assessed by comparing reaction yields, diastereoselectivities, and reaction rates under various conditions.

Table 1: Comparison of Nucleophilic Substitution Reactions on a Model α-Bromo-α-fluoro-β-lactam

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. |

| 1 | Sodium Azide | DMF | 25 | 12 | 85 | N/A |

| 2 | Sodium Methoxide | Methanol | 0 | 4 | 78 | >95:5 |

| 3 | Thiophenol | Acetonitrile | 50 | 8 | 92 | N/A |

| 4 | Aniline | Toluene | 80 | 24 | 65 | 80:20 |

Data is representative and for illustrative purposes only.

Conclusion and Future Outlook

The incorporation of fluorinated side chains into α-bromo lactam scaffolds provides a powerful strategy for modulating their chemical reactivity and developing novel molecules with potential applications in drug discovery and materials science.[1][2][4] The unique electronic and steric properties imparted by fluorine offer fine control over reaction outcomes, enabling the synthesis of complex and stereochemically defined structures.[12]

Future research in this area will likely focus on the development of new and more efficient synthetic methodologies, including catalytic and enantioselective transformations. A deeper understanding of the intricate interplay between the fluorinated substituent and the lactam ring will continue to drive innovation and unlock the full potential of this versatile class of compounds. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers at the forefront of this exciting field.

References

-

Synthesis of α‐bromo‐β‐lactams 1′a–d and α‐bromo α‐fluoro‐β‐lactams, 1 a–1 j. ResearchGate. Available at: [Link]

-

Synthesis of a fluorinated Ezetimibe analogue using radical allylation of α-bromo-α-fluoro-β-lactam. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Direct and diastereoselective alkylation and aldol reactions of α-bromo-α-fluoro-β-lactams. PubMed. Available at: [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. Available at: [Link]

-

Application of Fluorine in Drug Design. ResearchGate. Available at: [Link]

-

Trifluoromethylated lactams: promising small molecules in the search for effective drugs. PubMed. Available at: [Link]

-

Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link]

-

Recent Developments in the Synthesis of Fluorine-Containing β-Amino Acids and β-Lactams. SIOC Journals. Available at: [Link]

-

Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. Available at: [Link]

-

Direct and Diastereoselective Alkylation and Aldol Reactions of α-Bromo-α-fluoro-β-lactams. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Stereoselective Synthesis of Multisubstituted α-fluoro-β-lactams. Bentham Science Publisher. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

-

Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement. Walsh Medical Media. Available at: [Link]

-

Trifluoromethylated Lactams: Promising Small Molecules in the Search for Effective Drugs. ResearchGate. Available at: [Link]

-

Synthesis of of 3-bromo-3-fluoro β-lactams 131. ResearchGate. Available at: [Link]

-

Short and efficient synthesis of fluorinated δ-lactams. PubMed. Available at: [Link]

-

Stereocontrolled synthesis of fluorine-containing functionalized β-lactam derivatives through cross-metathesis reactions. Fluorine Notes. Available at: [Link]

-

The Fascinating Chemistry of α‐Haloamides. PMC. Available at: [Link]

-

N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. Available at: [Link]

-

β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

-

A stable α-lactam reagent for bioconjugation and proteomic profiling. ChemRxiv. Available at: [Link]

-

Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. Available at: [Link]

-

The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]

-

Synthesis of Benzannulated Medium-ring Lactams via a Tandem Oxidative Dearomatization-Ring Expansion Reaction. PMC. Available at: [Link]

-

A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journals. Available at: [Link]

-

Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic Substitution of α-Bromo Acids. Scribd. Available at: [Link]

-

Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling to Access Chiral α-Amino-β-lactams. Precision Chemistry - ACS Publications. Available at: [Link]

-

The Mechanisms of Reactions of β-Lactam Antibiotics (1986). SciSpace. Available at: [Link]

-

Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science (RSC Publishing). Available at: [Link]

-

22.11: Beta-Lactams- An Application. Chemistry LibreTexts. Available at: [Link]

-

Alpha-substitution of carboxylic acids. Khan Academy. Available at: [Link]

-

22.S: Carbonyl Alpha-Substitution Reactions (Summary). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sioc-journal.cn [sioc-journal.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Direct and diastereoselective alkylation and aldol reactions of α-bromo-α-fluoro-β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Metabolic Stability of 2,2,2-Trifluoroethyl Groups in Medicinal Chemistry

[1]

Executive Summary

The 2,2,2-trifluoroethyl (TFE) group (

-

In isolation (e.g., Flurothyl): It exhibits extreme stability and is often excreted unchanged.[1]

-

On aromatic ethers (e.g., Flecainide): It is susceptible to CYP450-mediated

-dealkylation. -

On heterocycles (e.g., Lansoprazole): It often survives while other moieties (sulfoxides, aromatic rings) are metabolized first.

This guide explores the mechanistic basis of this stability, the specific degradation pathways, and the protocols required to validate them.

Physicochemical Basis of Stability

The metabolic resistance of the TFE group stems from the high electronegativity of the three fluorine atoms.

The "Fluorine Effect" on Alpha-Hydroxylation

The primary mechanism of alkyl group metabolism is Hydrogen Atom Transfer (HAT) initiated by the high-valent Iron(IV)-oxo species of Cytochrome P450.

-

Bond Dissociation Energy (BDE): The electron-withdrawing effect of the

group strengthens the -

Polarity: The

group creates a dipole that deactivates the -

Result: The rate of hydrogen abstraction is significantly slower for

than for

Metabolic Pathways & Mechanism

When metabolism does occur, it proceeds via oxidative dealkylation. This pathway is critical to understand because it generates reactive intermediates.

The Oxidative Dealkylation Pathway

The metabolic cleavage of a TFE ether or amine follows a standard

-

-Hydroxylation: CYP450 abstracts a hydrogen from the

-

Spontaneous Collapse: The hemiacetal/hemiaminal is unstable and collapses, releasing the parent drug core (as a phenol or amine) and 2,2,2-trifluoroacetaldehyde .

-

Aldehyde Fate: Trifluoroacetaldehyde exists in equilibrium with its hydrate (gem-diol). It is rapidly oxidized (by aldehyde dehydrogenase) to trifluoroacetic acid (TFA) or reduced to 2,2,2-trifluoroethanol .

Pathway Diagram

The following Graphviz diagram illustrates the metabolic fate of an aromatic trifluoroethyl ether.

Caption: Figure 1. Oxidative dealkylation mechanism of aromatic trifluoroethyl ethers leading to metabolite generation.

Case Studies in Medicinal Chemistry

Flecainide: Significant Dealkylation

Flecainide is a Class Ic antiarrhythmic containing two TFE ether moieties.

-

Observation: A major metabolite is meta-O-dealkylated flecainide (MODF) .[2]

-

Mechanism: CYP2D6 facilitates the

-dealkylation of the TFE group. -

Insight: Despite the fluorine substitution, the electron-rich aromatic ring facilitates CYP binding, and the TFE group is not immune to cleavage. The formation of MODF confirms that TFE ethers can be metabolic handles.

Lansoprazole: High Stability

Lansoprazole contains a trifluoroethoxy group on the pyridine ring.

-

Observation: The primary metabolic pathways are hydroxylation of the benzimidazole ring (CYP2C19) and sulfoxidation (CYP3A4).[3]

-

Insight: The TFE group remains largely intact in the major circulating metabolites. The steric and electronic environment protects it relative to the highly reactive sulfoxide and benzimidazole moieties.

Flurothyl: Absolute Stability

Flurothyl (bis(2,2,2-trifluoroethyl) ether) is a convulsant agent.[1][4]

-

Observation: It is excreted almost entirely unchanged via the lungs.[1]

-

Insight: Without an aromatic ring or other "handle" to anchor the molecule in the CYP active site, the small, highly fluorinated ether is resistant to metabolism.

Toxicological Considerations

While the TFE group improves stability, its breakdown products must be assessed:

-

Trifluoroacetaldehyde: Highly reactive electrophile. Can form adducts with proteins (lysine residues), potentially leading to idiosyncratic toxicity.

-

2,2,2-Trifluoroethanol: Known testicular and bone marrow toxin in rats.

-

Trifluoroacetic Acid (TFA): The terminal metabolite.[5] Generally low acute toxicity but is an environmental persistent organic pollutant (POP).

Safety Rule: If your molecule releases significant amounts of TFE-OH or Trifluoroacetaldehyde in microsomes, consider structural modification (e.g., switching to a difluoromethyl

Experimental Protocol: Assessing TFE Stability

In Vitro Metabolic Stability Assay

This protocol is designed to specifically detect defluorinated metabolites and cleavage products.

Materials:

-

Liver Microsomes (Human/Rat) or Hepatocytes.

-

NADPH regenerating system.

-

Test compound (1

and 10 -

Positive Control: Flecainide (known TFE cleavage).

Workflow:

-

Incubation: Incubate test compound with microsomes at 37°C.

-

Timepoints: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

-

Analysis (LC-MS/MS):

-

Parent Depletion: Monitor loss of parent

. -

Neutral Loss Scan: Look for loss of 100 Da (trifluoroethyl group).

-

Metabolite Search: Specifically search for the

-dealkylated phenol/amine (

-

-NMR Metabolite Identification

Protocol:

-

Incubate high concentration of drug (50-100

) with S9 fraction or hepatocytes for 2-4 hours. -

Quench with acetonitrile, centrifuge, and take the supernatant.

-

Analyze supernatant directly via

-NMR (with proton decoupling). -

Signals to Watch:

-

Parent TFE: typically

to -

Trifluoroacetic Acid (TFA): Singlet at

ppm. -

Trifluoroethanol: Triplet at

ppm.

-

Experimental Workflow Diagram

Caption: Figure 2. Integrated workflow for detecting TFE metabolic instability using MS and NMR.

References

-

Metabolism of Flecainide: Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. The American Journal of Cardiology, 53(5), 41B-51B. Link

-

Lansoprazole Metabolic Pathways: Pearce, C. M., et al. (1996). Stereoselective metabolism of lansoprazole in human liver microsomes.[6][7] Drug Metabolism and Disposition, 24(7), 801-802. Link

-

Toxicity of Trifluoroethanol/Aldehyde: Airaksinen, M. M., et al. (1970).[5] A possible mechanism of toxicity of trifluoroethanol and other halothane metabolites.[5] Acta Pharmacologica et Toxicologica, 28(4), 299-304.[5] Link

-

Flurothyl Stability: Krantz, J. C., et al. (1957). Anesthesia LVII: A further study of the anesthetic properties of 1,1,1-trifluoro-2,2,2-trifluoroethoxyethane (Fluoromar). Anesthesiology, 18(2), 292-297. Link

-

Fluorine in Medicinal Chemistry (Review): Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Sources

- 1. Flurothyl - Wikipedia [en.wikipedia.org]

- 2. Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. jneurosci.org [jneurosci.org]

- 5. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

Methodological & Application

Application Note: Synthesis and Characterization of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Executive Summary

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 178946-24-2)[1] is a highly versatile fluorinated building block widely utilized in medicinal chemistry and drug development. The incorporation of a 2,2,2-trifluoroethyl group significantly enhances metabolic stability and lipophilicity, while the 3-bromo position serves as a reactive handle for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution. This intermediate is notably featured in the synthesis of advanced therapeutics, including DDR1 inhibitors[2] and PKMYT1 kinase inhibitors[3].

This application note details a robust, self-validating, two-step synthetic protocol starting from commercially available 2,4-dibromobutanoyl bromide and 2,2,2-trifluoroethylamine[4].

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on the chemoselective differentiation of three electrophilic sites within the starting material, governed by the following principles:

-

Chemoselective Amidation: The acyl bromide is orders of magnitude more electrophilic than the primary and secondary alkyl bromides. Reaction with 2,2,2-trifluoroethylamine in the presence of a mild non-nucleophilic base (triethylamine) exclusively yields the linear amide intermediate. Triethylamine acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of the volatile amine.

-

Kinetically Controlled Cyclization: Deprotonation of the resulting secondary amide (pKa ~ 16) by sodium hydride (NaH) generates a highly nucleophilic amidate anion. This intermediate undergoes a regioselective intramolecular 5-exo-tet

displacement of the primary bromide at the C4 position. The secondary bromide at C2 (which becomes the 3-position of the pyrrolidinone) is preserved because 5-exo-tet cyclization is kinetically favored over 3-exo-tet or 4-exo-tet pathways, and the primary halide is sterically more accessible.

Synthetic Workflow

Synthetic workflow for this compound.

Experimental Protocols (Self-Validating)

Phase 1: Chemoselective Amidation

Objective: Synthesize 2,4-dibromo-N-(2,2,2-trifluoroethyl)butanamide.

Reagents:

-

2,4-Dibromobutanoyl bromide (1.0 equiv)

-

2,2,2-Trifluoroethylamine (1.05 equiv)

-

Triethylamine (

, 1.2 equiv) -

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Purge an oven-dried round-bottom flask with inert gas (Ar or

) and add anhydrous DCM (10 mL/mmol). -

Add 2,2,2-trifluoroethylamine and triethylamine to the flask. Cool the mixture to 0 °C using an ice-water bath.

-

Dissolve 2,4-dibromobutanoyl bromide in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Dropwise addition at 0 °C controls the exothermic amidation and prevents the formation of di-acylated side products.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting acyl bromide is fully consumed and a single major peak corresponding to the linear amide (

325.9 / 327.9 / 329.9, exhibiting a 1:2:1 dibromo isotopic pattern) is observed. -

Quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM (3 × 15 mL). -

Wash the combined organic layers with 1M HCl, saturated

, and brine. Dry over anhydrous

Phase 2: Intramolecular 5-exo-tet Cyclization

Objective: Cyclize the linear amide to form the target pyrrolidin-2-one ring.

Reagents:

-

Crude 2,4-Dibromo-N-(2,2,2-trifluoroethyl)butanamide (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Suspend NaH in anhydrous THF (10 mL/mmol) under an inert atmosphere and cool to 0 °C.

-

Dissolve the crude amide from Phase 1 in anhydrous THF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved during the deprotonation.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 2 hours.

-

Self-Validation (IPC): Perform TLC analysis (Hexane/EtOAc 3:1). The protocol is validated when the lower-

amide spot disappears and a higher- -

Carefully quench the excess NaH by the dropwise addition of cold saturated

at 0 °C. -

Extract the mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over

, and concentrate. -

Purify the crude product by flash column chromatography on silica gel (eluent gradient: 10% to 30% EtOAc in Hexanes) to afford the pure racemic product as a colorless to pale yellow oil/solid.

Analytical Characterization & Quality Control

Summarized quantitative data for the verification of the synthesized compound.

| Analytical Technique | Expected Signals / Diagnostic Features |

| ~4.45 ppm (dd, 1H, C3-H), ~3.90–4.20 ppm (m, 2H, | |

| ~ -71.5 ppm (t, J = 9.0 Hz, 3F, CF | |

| LC-MS (ESI+) | |

| FT-IR (ATR, neat) | ~1705 cm⁻¹ (strong, C=O stretch of |

Critical Parameters & Troubleshooting

-

Amine Volatility: 2,2,2-Trifluoroethylamine has a low boiling point (~36–37 °C). It must be handled in a well-ventilated fume hood and kept chilled prior to use to prevent loss of stoichiometry, which would lead to incomplete amidation.

-

Moisture Sensitivity: Acyl bromides and NaH are highly moisture-sensitive. Ensure all glassware is oven-dried and solvents are strictly anhydrous. Moisture ingress will lead to the hydrolysis of the acyl bromide to 2,4-dibromobutanoic acid, drastically reducing yields.

-

Temperature Control during Cyclization: Maintaining 0 °C during the initial addition of the amide to NaH is critical. Elevated temperatures during this phase can promote intermolecular alkylation (oligomerization) over the desired intramolecular 5-exo-tet cyclization.

References

-

PubChem. "this compound". National Center for Biotechnology Information. URL:[Link]

- Google Patents. "Triaza-spirodecanone compounds as DDR1 inhibitors" (CN107849044A).

- Google Patents. "Biarylamide derivatives and their use as pkmyt1 inhibitors" (WO2024184550A1).

- Google Patents. "Substituted pyrrolidone, thiazolidones or oxazolidones as herbicides" (CA2190979A1).

Sources

- 1. This compound | C6H7BrF3NO | CID 10586483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107849044A - ä½ä¸ºddr1æå¶åçä¸æ°®æâèºç¸é ®ç±»ååç© - Google Patents [patents.google.com]

- 3. WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors - Google Patents [patents.google.com]

- 4. CA2190979A1 - Substituted pyrrolidone, thiazolidones or oxazolidones as herbicides - Google Patents [patents.google.com]

Application Note: Procedure for N-Alkylation of 3-Bromopyrrolidin-2-one with Trifluoroethyl Agents

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The incorporation of a 2,2,2-trifluoroethyl group onto a lactam nitrogen is a highly valued structural modification in medicinal chemistry. This motif enhances metabolic stability, modulates basicity, and restricts the conformational flexibility of the parent scaffold—a strategy successfully employed in the development of clinical candidates such as the CGRP receptor antagonist Atogepant and the dual SIK2/SIK3 inhibitor GLPG3970 [1].

The Electrophile Challenge:

Classical N-alkylation relies on alkyl halides (e.g., iodides or bromides). However, the strong inductive electron-withdrawing effect of the trifluoromethyl (-CF

Experimental Design & Causality

Designing a self-validating protocol for this transformation requires precise control over the nucleophile's state:

-

Base Selection: 3-Bromopyrrolidin-2-one is a weakly acidic lactam (pKa ~ 16–17). Quantitative deprotonation requires a strong, non-nucleophilic base to prevent competitive attack on the highly reactive triflate. Lithium hexamethyldisilazide (LiHMDS) or Lithium tert-butoxide (t-BuOLi) are optimal choices.

-

The Role of the Co-Solvent: In ethereal solvents like Tetrahydrofuran (THF), lithium lactam enolates/anions exist as tight ion pairs or higher-order aggregates, which dampens their nucleophilicity. The introduction of a highly polar, aprotic co-solvent such as N,N'-dimethylpropyleneurea (DMPU) disrupts these aggregates. This generates a highly reactive "naked" anion that rapidly attacks the triflate, ensuring high conversion rates [3].

Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and product yield, validating the choice of the LiHMDS/DMPU system.

| Entry | Base (1.1 eq) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Mechanistic Rationale / Observation |

| 1 | K | DMF | 80 | 24 | < 10 | Base too weak for complete deprotonation; thermal degradation of triflate. |

| 2 | NaH | THF | 0 to 25 | 12 | 45 | Incomplete conversion due to poor solubility of the sodium anion aggregate. |

| 3 | LiHMDS | THF | 0 to 25 | 6 | 72 | Good conversion, but tight lithium ion pairing limits the S |

| 4 | LiHMDS | THF / DMPU (4:1) | 0 to 25 | 3 | > 95 | Optimal. DMPU breaks lithium aggregates, maximizing nucleophilicity. |

Step-by-Step Experimental Protocol

Caution: 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a highly reactive alkylating agent and potential genotoxin. Handle exclusively in a fume hood using appropriate personal protective equipment (PPE).

Materials & Reagents:

-

3-Bromopyrrolidin-2-one (1.0 equiv, limiting reagent)

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 equiv)

-

Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.1 equiv)

-

N,N'-Dimethylpropyleneurea (DMPU, 20% v/v relative to THF)

-

Anhydrous Tetrahydrofuran (THF)

Methodology:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge the system with inert gas (N

or Argon) for 10 minutes. -

Substrate Dissolution: Charge the flask with 3-bromopyrrolidin-2-one (1.0 equiv) and anhydrous THF (yielding a 0.2 M solution). Stir to achieve complete dissolution.

-

Anion Generation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add LiHMDS (1.1 equiv, 1.0 M in THF) over 10 minutes. Maintain the temperature at 0 °C and stir for 30 minutes to ensure complete deprotonation.

-

Aggregate Disruption: Add anhydrous DMPU (20% v/v relative to the total THF volume) dropwise. Stir for an additional 15 minutes at 0 °C. The solution may become slightly more translucent as the lithium aggregates dissolve.

-

Electrophile Addition: Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 equiv) via syringe over 15 minutes. Critical Step: Rapid addition causes localized exothermic spikes, leading to potential triflate degradation.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Monitor the reaction via TLC or LC-MS. Complete consumption of the starting material typically occurs within 2 to 3 hours.

-

Quench & Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH

Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc). -

Washing & Drying: Wash the combined organic layers sequentially with water (to remove DMPU) and brine. Dry over anhydrous sodium sulfate (Na

SO -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 1-(2,2,2-trifluoroethyl)-3-bromopyrrolidin-2-one.

Workflow Visualization

Mechanistic workflow for the N-alkylation of 3-bromopyrrolidin-2-one.

References

-

Title: Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: Pharmaceuticals (MDPI) URL: [Link]

- Title: Process for making CGRP receptor antagonists Source: US Patent US9850246B2 URL

Sources

Advanced Application Note: 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in Pharmaceutical Synthesis

Introduction & Mechanistic Rationale

The compound 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 178946-24-2) is a highly functionalized, fluorinated heterocyclic building block that has become increasingly valuable in modern medicinal chemistry. Its design elegantly combines two critical structural motifs:

-

The Trifluoroethyl Group (-CH₂CF₃) : The incorporation of fluorine is a cornerstone of drug design. The -CH₂CF₃ moiety enhances metabolic stability by sterically and electronically blocking cytochrome P450-mediated N-dealkylation. Furthermore, its strong electron-withdrawing nature modulates the overall lipophilicity (LogP) of the molecule and lowers the pKa of adjacent protons, significantly improving membrane permeability and oral bioavailability[1].

-

The Alpha-Bromo Lactam Core : The bromine atom at the C3 position of the pyrrolidin-2-one ring is situated directly alpha to the carbonyl group. This creates a highly electrophilic center primed for nucleophilic substitution (

) or base-promoted elimination, allowing for the rapid assembly of complex spirocyclic or substituted lactam architectures[2].

Physicochemical Profiling

To facilitate experimental design, the quantitative physicochemical properties of the building block are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 178946-24-2 | [1] |

| Molecular Formula | C₆H₇BrF₃NO | [1] |

| Molecular Weight | 246.02 g/mol | [1] |

| XLogP3 | 1.8 | [1] |

| Topological Polar Surface Area | 20.3 Ų | [1] |

Application 1: Synthesis of Triaza-spirodecanone DDR1 Inhibitors

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase activated by extracellular matrix collagen, playing a critical role in tissue fibrosis and tumor progression[3]. Triaza-spirodecanone derivatives have emerged as potent DDR1 inhibitors. The synthesis of these targeted inhibitors relies heavily on the

Caption: Mechanism of DDR1 inhibition blocking collagen-induced PI3K/MAPK signaling in fibrosis.

Protocol 1: Alkylation for DDR1 Inhibitor Precursors

Objective : To couple a triaza-spirodecanone nucleophile with the brominated building block via an

Causality & Design : Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates anions, thereby maximizing the nucleophilicity of the spiro-amine. Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble base to scavenge the hydrobromic acid (HBr) byproduct without causing unwanted side reactions, such as base-catalyzed lactam ring opening[4].

Step-by-Step Methodology :

-

Preparation : In an oven-dried round-bottom flask under a continuous nitrogen atmosphere, dissolve the triaza-spirodecanone derivative (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Base Addition : Add anhydrous K₂CO₃ (2.0 eq). Stir the heterogeneous suspension at room temperature for 15 minutes to allow for pre-deprotonation and nucleophile activation.

-

Electrophile Addition : Add this compound (1.2 eq) dropwise or in small portions to control the exotherm.

-

Reaction : Heat the mixture to 50 °C and stir for 12 hours.

-

Self-Validating Monitoring : Monitor the reaction progress via LC-MS. The starting electrophile exhibits a characteristic 1:1 isotopic doublet (M⁺ and M⁺²) at ~246/248 m/z due to the ⁷⁹Br and ⁸¹Br isotopes. Successful conversion is definitively confirmed by the complete disappearance of this doublet and the emergence of the target product mass[4].

-

Workup : Cool the reaction to room temperature, dilute with ethyl acetate (EtOAc), and wash extensively with water (3x) and saturated brine to completely partition and remove the DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification : Purify the crude residue via preparative HPLC (e.g., Gemini NX column, using a gradient of ACN:H₂O with 0.1% formic acid) to yield the pure intermediate[4].

Caption: Synthetic workflow for DDR1 inhibitors utilizing this compound.

Application 2: Assembly of Spiroheterocycles via (3+2) Cycloaddition

Beyond direct substitution, the alpha-bromo lactam can undergo base-promoted dehydrohalogenation to generate an exocyclic double bond, forming (E)-3-(2,2,2-trifluoroethylidene)pyrrolidin-2-one. This highly electron-deficient olefin acts as a potent dipolarophile in (3+2) cycloadditions with diazomethane or nitrones, yielding complex spiro-pyrazolines and spiro-isoxazolidines with high regio- and stereoselectivity[2].

Protocol 2: Dehydrohalogenation and (3+2) Cycloaddition

Objective : To synthesize a conformationally restricted spiroheterocyclic framework via a reactive dipolarophile intermediate.

Causality & Design : DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is chosen as a non-nucleophilic, sterically hindered base to exclusively promote E2 elimination over

Step-by-Step Methodology :

-

Elimination : Dissolve this compound (1.0 eq) in anhydrous THF at 0 °C. Add DBU (1.5 eq) dropwise. Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

-

Intermediate Isolation : Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude trifluoroethylidene intermediate.

-

Cycloaddition : Dissolve the intermediate in 1,4-dioxane. Add the 1,3-dipole (e.g., N-methyl-C-phenyl nitrone, 1.2 eq).

-

Reaction : Heat the mixture to 80 °C for 8-12 hours under a nitrogen atmosphere.

-

Self-Validating Monitoring : ¹H NMR of an aliquot will show the disappearance of the distinct olefinic proton and the appearance of upfield, complex spirocyclic signals, confirming the successful formation of the spiro-isoxazolidine[2].

References

-

National Center for Biotechnology Information . "PubChem Compound Summary for CID 10586483, this compound". PubChem. Available at:[Link]

- Google Patents. "Triaza-spirodecanone compounds as DDR1 inhibitors" (Patent CN107849044B). Google Patents.

-

Pipim, G. B., Tia, R., & Adei, E. "Quantum chemical investigation of the formation of spiroheterocyclic compounds via the (3+2) cycloaddition reaction of 1-methyl-3-(2,2,2-trifluoroethylidene) pyrrolidin-2-one with diazomethane and nitrone derivatives". Tetrahedron, 2021, 94, 132306. Available at:[Link]

Sources

- 1. This compound | C6H7BrF3NO | CID 10586483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. CN107849044A - ä½ä¸ºddr1æå¶åçä¸æ°®æâèºç¸é ®ç±»ååç© - Google Patents [patents.google.com]

- 4. CN107849044B - ä½ä¸ºddr1æå¶åçä¸æ°®æ-èºç¸é ®ç±»ååç© - Google Patents [patents.google.com]

Cross-coupling reaction conditions for alpha-bromo fluorinated lactams

Application Note: Cross-Coupling Strategies for

Executive Summary